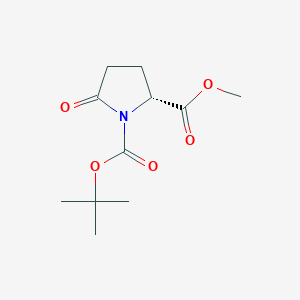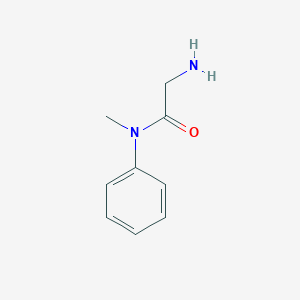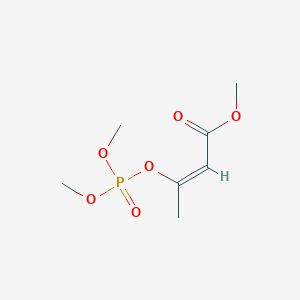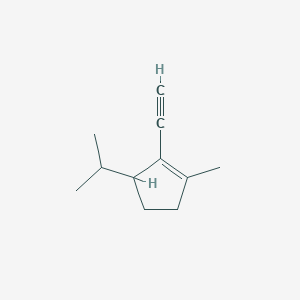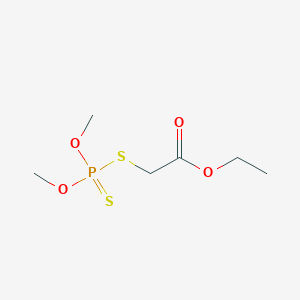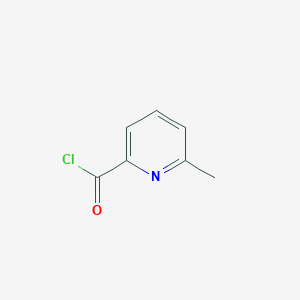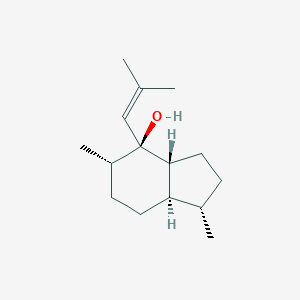
(-)-Tamariscol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Tamariscol is a natural product that is isolated from the roots of Tamarix gallica. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Applications De Recherche Scientifique
Phytochemical Properties and Pharmacological Potential
- Tamarix Articulata (T. articulata) , also known as Tamarisk or Athal, is recognized for its rich phytochemical content, particularly polyphenolics and flavonoids. These compounds bestow T. articulata with significant antioxidant, anti-inflammatory, and antiproliferative properties. It holds promise as a potential drug candidate for treating various clinical conditions, including cancer (Alnuqaydan & Rahb, 2019).
Traditional Uses and Modern Pharmacological Insights
- The genus Tamarix , commonly known as tamarisk, encompasses over 60 species of halophyte plants traditionally utilized in Asian and African countries for treating infections, wounds, and liver and spleen disorders. Despite its potential health benefits, Tamarix is not well-known in modern medicine. It's imperative to conduct high-quality preclinical studies and well-designed clinical trials to validate the safety and efficacy of these plants in humans (Bahramsoltani et al., 2020).
Environmental Impact and Management
- Tamarix species (saltcedar, tamarisk) have spread across vast areas in western North America, posing challenges in water resource management, native riparian vegetation restoration, and wildlife habitat improvement. The outcomes of saltcedar control efforts are variable, emphasizing the need for site-specific management strategies, rigorous monitoring, and balanced consideration of the environmental impacts (Shafroth et al., 2005).
Propriétés
Numéro CAS |
131615-60-6 |
|---|---|
Nom du produit |
(-)-Tamariscol |
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
(1S,3aR,4R,5S,7aR)-1,5-dimethyl-4-(2-methylprop-1-enyl)-1,2,3,3a,5,6,7,7a-octahydroinden-4-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)9-15(16)12(4)6-7-13-11(3)5-8-14(13)15/h9,11-14,16H,5-8H2,1-4H3/t11-,12-,13+,14+,15+/m0/s1 |
Clé InChI |
JOARPSTUQGJONT-VQJWOFKYSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@@H]1CC[C@@H]([C@@]2(C=C(C)C)O)C |
SMILES |
CC1CCC2C1CCC(C2(C=C(C)C)O)C |
SMILES canonique |
CC1CCC2C1CCC(C2(C=C(C)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



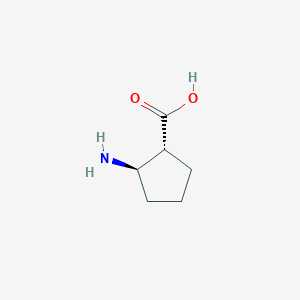

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)
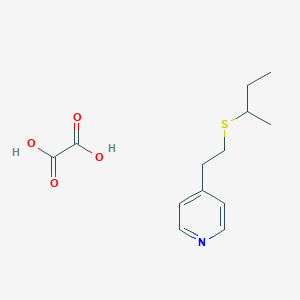
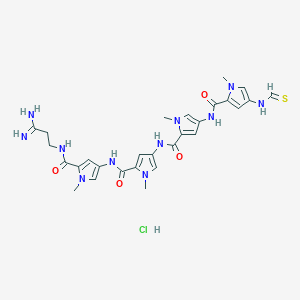
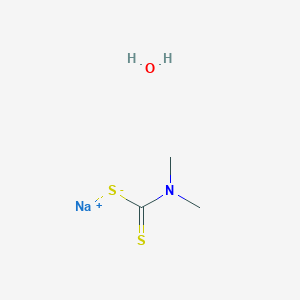
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)
